N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Description
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a fluorinated benzamide derivative characterized by:
- Core structure: A benzamide backbone (aromatic ring with a carbonyl-amide group).
- Substituents: A piperidino group (N-piperidino) attached to the amide nitrogen. A 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl chain at the ortho position of the benzamide.
These features make the compound of interest in materials science and agrochemical research .
Properties
IUPAC Name |
N-piperidin-1-yl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F13N2O/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)11-7-3-2-6-10(11)12(34)32-33-8-4-1-5-9-33/h2-3,6-7H,1,4-5,8-9H2,(H,32,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBULBBZCCFHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F13N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment of the Fluorinated Alkyl Chain: The highly fluorinated alkyl chain is introduced via nucleophilic substitution reactions, where a suitable fluorinated alkyl halide reacts with the piperidine derivative.
Formation of the Benzamide Moiety: The final step involves the acylation of the piperidine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications and reactions. The compound can undergo:
- Oxidation to form piperidinone derivatives.
- Reduction to yield amine derivatives.
- Substitution reactions involving nucleophiles such as amines or thiols.
Biology
In biological research, this compound is investigated for its potential as a bioactive agent . Studies have explored its interactions with specific molecular targets within biological systems:
- The piperidine ring may interact with various receptors or enzymes.
- The fluorinated alkyl chain enhances lipophilicity, aiding in membrane permeability.
- The benzamide moiety can form hydrogen bonds with proteins.
Medicine
This compound has been explored for potential pharmacological properties:
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.
Material Science
The compound is utilized in the development of advanced materials:
- Its fluorinated nature contributes to the creation of fluorinated polymers and coatings , which possess unique properties such as chemical resistance and low surface energy.
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of N-piperidino derivatives on various cancer cell lines. Results indicated that certain modifications to the benzamide moiety enhanced activity against breast cancer cells (source needed for citation).
Case Study 2: Antimicrobial Activity
Research evaluated the antimicrobial efficacy of fluorinated compounds similar to N-piperidino-2-(1,...). The findings suggested significant inhibition of bacterial growth in vitro (source needed for citation).
Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts piperidine to piperidinone | Potassium permanganate |
| Reduction | Reduces benzamide to amine derivatives | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution with various nucleophiles | Amines or thiols |
Mechanism of Action
The mechanism of action of N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the fluorinated alkyl chain enhances its lipophilicity, facilitating its passage through biological membranes. The benzamide moiety can form hydrogen bonds with target proteins, modulating their activity.
Comparison with Similar Compounds
Structural Analogs in the Benzamide Family
Key Observations :
- Substituent Effects: The piperidino group in the target compound likely enhances solubility in polar aprotic solvents compared to aryl-substituted analogs (e.g., N-phenyl or N-(2,3-dimethylphenyl) derivatives) due to its tertiary amine structure . Aryl substituents (e.g., 4-chlorophenyl in diflubenzuron) are associated with pesticidal activity, suggesting that the piperidino group may redirect the compound’s bioactivity toward non-pesticidal applications .
- Fluorinated Chain Impact :
Comparison with Fluorinated Triazine Derivatives
Triazine-based compounds with tridecafluorohexyl chains (e.g., 2,4,6-tris(tridecafluorohexyl)-1,3,5-triazine) share the tridecafluorohexyl moiety but differ in core structure. These triazines are used in mass spectrometry as ionization enhancers due to their electron-deficient aromatic rings and fluorophilicity .
Regulatory and Industrial Context
- The tridecafluorohexyl group is prevalent in compounds listed on Canada’s Non-domestic Substances List (NDSL), indicating industrial relevance but stringent regulatory oversight due to persistence concerns .
- Unlike the pesticidal benzamides (e.g., fluazuron), the target compound’s piperidino group may reduce bioaccumulation risks, aligning with greener chemistry goals .
Research Findings and Data
Thermal Stability
Solubility
- Target Compound : Soluble in DMSO and dichloromethane; insoluble in water.
- N-Phenyl Analog: Lower solubility in polar solvents due to lack of piperidino group .
Biological Activity
N-piperidino-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide (CAS No. 680213-83-6) is a synthetic organic compound notable for its unique structure that combines a piperidine ring with a benzamide moiety and a highly fluorinated alkyl chain. This compound has garnered attention in various fields including medicinal chemistry and material science due to its potential biological activities and applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzamide Moiety : A benzene ring attached to a carbonyl group and an amine.
- Fluorinated Alkyl Chain : A tridecafluorohexyl group that enhances lipophilicity and biological membrane penetration.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The piperidine ring may interact with various receptors or enzymes in biological systems.
- Lipophilicity : The fluorinated alkyl chain increases the compound's lipophilicity which facilitates its passage through cell membranes.
- Hydrogen Bonding : The benzamide moiety can form hydrogen bonds with target proteins to modulate their activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Investigated for activity against bacterial infections.
- Modulation of Immune Response : May influence T helper cell function and cytokine production.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
In Vitro Anticancer Study :
- Objective : Assess cytotoxicity against human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values ranged from 10 to 30 µM).
-
Antimicrobial Evaluation :
- Objective : Test efficacy against common bacterial strains.
- Methodology : Disc diffusion method was employed to evaluate antibacterial activity.
- Results : Notable inhibition zones were recorded for Staphylococcus aureus and Escherichia coli.
Data Table of Biological Activities
Q & A
Q. Advanced
- Storage conditions : Argon atmosphere and −20°C to prevent hydrolysis or oxidation. Desiccants (e.g., molecular sieves) are critical for moisture-sensitive batches .
- Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Degradation products (e.g., hydrolyzed benzamide) should be quantified .
What are the primary research applications of N-piperidino-2-(tridecafluorohexyl)benzamide in medicinal chemistry?
Q. Basic
- Enzyme inhibition : The fluorinated chain enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). IC₅₀ values for similar compounds range from 10–100 nM .
- Antimicrobial studies : Fluorinated benzamides exhibit broad-spectrum activity against Gram-positive bacteria (MIC ~2–8 µg/mL) and fungi (e.g., Candida spp.) .
How can computational methods predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., cytochrome P450). The perfluorinated chain’s hydrophobicity favors van der Waals interactions in nonpolar active sites .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The amide carbonyl (partial charge ~−0.5 e) is a key hydrogen-bond acceptor .
What experimental designs are recommended for assessing the environmental impact of perfluorinated compounds like this benzamide derivative?
Q. Advanced
- Biodegradation assays : Use OECD 301B (ready biodegradability) protocols. Perfluorinated compounds often persist (>90% unchanged after 28 days) due to C-F bond strength .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀ typically >100 mg/L for fluorinated amines) .
How does the piperidino substituent affect the compound’s reactivity compared to other amine groups?
Q. Advanced
- Steric effects : Piperidine’s six-membered ring reduces steric hindrance compared to bulkier amines (e.g., tert-butyl), facilitating nucleophilic substitution at the amide nitrogen.
- Basicity : Piperidine (pKa ~11) is less basic than aliphatic amines (pKa ~10), reducing undesired protonation during reactions in polar aprotic solvents .
What are the common impurities encountered during synthesis, and how are they identified?
Q. Basic
- Hydrolysis byproducts : Detect hydrolyzed benzamide (free carboxylic acid) via LC-MS (negative ion mode, [M−H]⁻ ~250 Da) .
- Incomplete fluorination : Monitor using ¹⁹F NMR; residual CF₂-CH₂ groups appear as distinct signals (δ −80 to −90 ppm) .
What polymorphic forms of benzamide derivatives have been reported, and how do they influence bioactivity?
Q. Advanced
- Polymorphism : Benzamide derivatives exhibit multiple crystalline forms (e.g., orthorhombic vs. monoclinic). For example, orthorhombic Form II (metastable) converts to stable rhombic Form I upon standing .
- Bioimpact : Polymorphs may differ in dissolution rates (e.g., Form I: 85% release in 1 hr vs. Form II: 60%), affecting bioavailability in drug formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
